(E)-N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide
Description
(E)-N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide (CAS: 477865-51-3) is a triazolopyrimidine derivative with a molecular formula of C₁₆H₁₈N₆O₂ and a molecular weight of 326.36 g/mol . The compound features a triazolo[1,5-a]pyrimidine core substituted at position 7 with a 1-(3-methylphenoxy)ethyl group and at position 2 with a dimethylmethanimidamide moiety. Its (E)-stereochemistry is critical for molecular interactions, particularly in biological applications such as enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N,N-dimethyl-N'-[7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-6-5-7-14(10-12)24-13(2)15-8-9-18-17-20-16(21-23(15)17)19-11-22(3)4/h5-11,13H,1-4H3/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLVLNLKOWRER-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues of Triazolopyrimidine Derivatives
Triazolopyrimidines are a versatile scaffold in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituent variations, physicochemical properties, and synthetic yields.
Table 1: Key Triazolopyrimidine Derivatives and Their Properties
Key Observations :
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., nitro in 5j ) increase melting points (>300°C), likely due to enhanced intermolecular interactions .
- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5j , 5k ) also elevate melting points compared to smaller groups (e.g., 4-fluorostyryl in 338793-40-1 ) .
Synthetic Yields: Carboxamide derivatives (5j, 5k) exhibit moderate yields (43–56%), while annulated derivatives (e.g., 11a) show similar efficiency (52%) . Substitutions at position 7 (e.g., phenoxyethyl in the target compound) are synthetically challenging, with yields often dependent on coupling reagent efficiency .
Biological Relevance: 7n and 7q (3,4,5-trimethoxyphenyl-substituted) demonstrate enhanced solubility and binding affinity in kinase inhibition assays due to methoxy groups’ polarity . The target compound’s 3-methylphenoxyethyl group may improve membrane permeability compared to 338793-40-1’s fluorostyryl group, which is more rigid .
Comparative Analysis of Functional Group Modifications
Table 2: Impact of Substituents on Pharmacological Properties
Biological Activity
(E)-N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 88534-60-5
- Synonyms : N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide
Research indicates that compounds containing the triazolo-pyrimidine scaffold exhibit diverse mechanisms of action, particularly in anticancer applications. The biological activity of this compound may involve:
- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit cell growth in various cancer cell lines.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death through modulation of apoptotic pathways.
- Cell Cycle Arrest : Some studies indicate that triazolo-pyrimidine derivatives can cause cell cycle arrest at specific phases (G2/M), which is crucial for halting tumor progression.
Anticancer Activity
A study evaluating a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated significant antiproliferative effects against human cancer cell lines. For instance:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
The compound H12 exhibited superior activity compared to the standard drug 5-Fluorouracil (5-Fu), indicating a promising potential for further development as an anticancer agent .
Mechanistic Insights
The mechanism of action includes:
- ERK Signaling Pathway Inhibition : Compounds similar to this compound have been shown to inhibit key proteins in the ERK signaling pathway (e.g., ERK1/2, c-Raf), leading to reduced phosphorylation levels and subsequent antitumor effects .
- Apoptotic Induction : The compound can induce apoptosis in cancer cells by regulating proteins involved in apoptosis and cell cycle progression .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazolo-pyrimidine derivatives:
-
Study on Antiproliferative Activities :
- A series of derivatives were synthesized and tested against various cancer cell lines.
- Notable findings included significant inhibition of tumor growth and induction of apoptosis.
-
Mechanistic Studies :
- Investigations into the molecular targets revealed interactions with tubulin and other critical proteins involved in cell division and survival.
-
Potential Applications :
- Given their diverse biological activities, these compounds may be explored for use in treating various cancers and potentially other diseases influenced by similar pathways.
Q & A
Q. What are the key synthetic strategies for constructing the triazolopyrimidine core in this compound?
The synthesis typically involves cyclization of aminotriazole precursors with β-keto esters or aldehydes under controlled conditions. For example, fusion of aminotriazole with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF) at elevated temperatures initiates cyclization to form the triazolopyrimidine scaffold . Multi-step protocols may include nucleophilic substitutions to introduce the 3-methylphenoxyethyl group. Critical parameters include solvent choice (e.g., DMF or acetonitrile), reaction time (12–72 hours), and temperature (70–100°C) to minimize byproducts .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent integration and stereochemistry. For instance, the (E)-configuration of the methanimidamide group is confirmed by distinct chemical shifts (δ 8.0–8.5 ppm for imine protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 533 for analogs) .
- Chromatography: HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .
Q. How is initial biological activity screening conducted for this compound?
Preclinical screening involves:
- Enzyme inhibition assays: Testing against kinases or metabolic enzymes (e.g., IC₅₀ determination via fluorescence polarization).
- Cell-based assays: Assessing cytotoxicity (e.g., MTT assay) in cancer cell lines .
- Structural analogs with triazolopyrimidine cores often show antiviral or antiproliferative activity, guiding target selection .
Advanced Research Questions
Q. What methodologies optimize reaction yields and minimize impurities during synthesis?
Design of Experiments (DoE) systematically evaluates factors like temperature, solvent polarity, and catalyst loading. For example:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization |
| Solvent (DMF vs. DMSO) | DMF preferred | Reduces side reactions |
| Reaction Time | 24–48 hours | Balances conversion vs. degradation |
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Q. How do substituents like the 3-methylphenoxyethyl group influence structure-activity relationships (SAR)?
- Hydrophobicity: The 3-methylphenoxy group enhances membrane permeability, as shown in logP comparisons (ΔlogP = +1.2 vs. unsubstituted analogs) .
- Target binding: Bulkier substituents (e.g., tert-butylphenoxy) reduce enzymatic inhibition efficacy (IC₅₀ increases from 50 nM to 1.2 µM), suggesting steric hindrance .
- Electron-withdrawing groups (e.g., fluorine) improve metabolic stability but may reduce solubility .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay variability: Normalize protocols (e.g., ATP concentration in kinase assays).
- Structural analogs: Compare substituent effects (e.g., 3-methyl vs. 4-fluorophenoxy) using matched molecular pair analysis .
- In silico docking: Predict binding modes to explain potency differences (e.g., π-π stacking vs. hydrogen bonding) .
Q. What computational approaches predict the compound’s mechanism of action?
- Molecular Dynamics (MD): Simulates interactions with targets (e.g., kinase ATP-binding pockets).
- Density Functional Theory (DFT): Calculates electron distribution to identify reactive sites (e.g., imine group nucleophilicity) .
- QSAR Models: Correlate substituent descriptors (e.g., Hammett σ) with bioactivity .
Q. What challenges arise in impurity profiling during scale-up?
Common impurities include:
- Unreacted intermediates: Detectable via LC-MS at m/z 272 (triazolopyrimidine core without substituents) .
- Oxidation byproducts: Stabilize reaction mixtures under inert gas (N₂/Ar) to prevent imine oxidation .
- Stereoisomers: Chiral HPLC (e.g., Chiralpak AD-H column) resolves (E)/(Z)-methanimidamide isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
